molecular formula C25H18FN3O B2575474 N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 850930-05-1

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2575474
CAS No.: 850930-05-1
M. Wt: 395.437
InChI Key: WIWNQGRJBOWJFL-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold widely recognized for its diverse biological activities and presence in pharmacologically active molecules . The molecular structure incorporates both a 4-fluorophenyl and a naphthalen-1-yl group, which may influence its physicochemical properties and binding affinity to biological targets. Compounds based on the imidazo[1,2-a]pyridine core are frequently investigated for their potential as therapeutic agents, particularly in oncology. Some derivatives have been demonstrated to function as kinase inhibitors . Furthermore, the imidazo[1,2-a]pyridine scaffold is a key intermediate in organic synthesis, with ongoing research developing novel methods for its functionalization, such as transition-metal-free Friedel-Crafts reactions . This compound is provided exclusively for use in non-clinical, non-diagnostic laboratory research. It is not intended for human or veterinary use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, including its mechanism of action, potency, selectivity, and cellular effects.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O/c26-20-13-11-18(12-14-20)24-25(29-15-4-3-10-22(29)27-24)28-23(30)16-19-8-5-7-17-6-1-2-9-21(17)19/h1-15H,16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNQGRJBOWJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced to the imidazo[1,2-a]pyridine core.

    Attachment of the naphthalen-1-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the naphthalen-1-yl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various kinases involved in cancer progression. Research shows that derivatives of this compound can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways .
  • Case Studies : A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis . Another investigation found that the introduction of a fluorine atom significantly enhanced the compound's potency against certain cancer types .

Antiviral Applications

The antiviral potential of this compound has also been explored:

  • Inhibition of Viral Replication : Compounds with similar structures have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. For example, studies have highlighted the ability of imidazo[1,2-a]pyridine derivatives to act as inhibitors against RNA viruses .

Neuropharmacological Effects

The neuropharmacological applications of this compound are under investigation as well:

  • CNS Activity : Preliminary studies suggest that compounds with imidazo[1,2-a]pyridine moieties may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems is a key area of focus .

Summary Table of Applications

Application AreaMechanism/EffectReferences
Anticancer ActivityInhibition of kinases; apoptosis induction
Antiviral ActivityInhibition of viral replication
NeuropharmacologyNeuroprotective effects; modulation of neurotransmitters

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name Substituents (Imidazo[1,2-a]pyridine Core) Molecular Weight IR C=O Stretch (cm⁻¹) Key NMR Features (δ ppm)
Target Compound: N-(2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide 2-(4-Fluorophenyl), 3-(naphthalen-1-yl-acetamide) 409.43 (calc.) ~1670–1680 (expected) Naphthalene H: 7.2–8.3; Acetamide NH: ~10.7–11.0
N-(2-Chloro-5-((4-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide (51) 2-(4-Chlorophenyl), triazole-linked acetamide 484.34 1676 Triazole H: 8.36; Acetamide NH: 10.79
2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide 6-Chloro, 2-(4-(3-fluoropropoxy)phenyl), N,N-diethylacetamide 417.90 1680–1690 Diethyl CH3: 1.0–1.2; Fluoropropoxy CH2: 4.5–4.7
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide 6-Chloro, 2-(4-chlorophenyl), hydroxypropyl-propylacetamide 428.34 1665–1675 Hydroxypropyl CH: 3.4–3.6; Cl-phenyl H: 7.4–7.8

Key Observations :

Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers metabolic stability compared to chlorophenyl analogues (e.g., compound 51), which may exhibit higher lipophilicity and slower excretion .

However, bulky groups may reduce solubility, as seen in naphthalene-containing derivatives .

Pharmacokinetic Considerations: Compounds with free amino or acetamide groups at the C-8 position of imidazo[1,2-a]pyridine often show poor pharmacokinetics due to rapid oxidation or hydrolysis . The target compound’s naphthalene-linked acetamide may mitigate this by sterically shielding the amide bond.

Biological Activity

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on various studies and findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H17FN4
Molecular Weight376.39 g/mol
LogP4.1189
Polar Surface Area48.002 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including the compound , exhibit significant antimicrobial properties. A study highlighted that certain substitutions on the imidazo[1,2-a]pyridine scaffold can enhance activity against resistant strains of bacteria and fungi. For instance, the introduction of naphthalen-2-yl substitution significantly improved antimicrobial efficacy against Staphylococcus aureus and Enterococcus faecium, achieving minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

Table: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMIC (µg/mL)
N-(2-(4-fluorophenyl)...S. aureus2
N-(2-(4-fluorophenyl)...E. faecium2
N-(2-(4-fluorophenyl)...Candida auris< 16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound demonstrated significant cytotoxicity against several cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The incorporation of specific moieties was found to enhance its activity significantly.

In one study, the compound's effect on Caco-2 cell viability was notably high, with a reduction to 54.9% at a specific concentration (p = 0.0011), indicating its potential as an effective anticancer agent .

Table: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineViability (%)
N-(2-(4-fluorophenyl)...Caco-254.9 (p = 0.0011)
N-(2-(4-fluorophenyl)...A549Not significant

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs).
  • Targeting Membrane Proteins : The interaction with excitatory amino acid transporters (EAATs) may also play a role in its biological activity, influencing neurotransmitter dynamics in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazo[1,2-a]pyridine derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, catalyzed by Cu(OAc)₂ in a tert-BuOH/H₂O (3:1) solvent system . Key steps include:

  • Reagents : Azide derivatives (e.g., 2-azido-N-phenylacetamide), alkyne precursors (e.g., (prop-2-yn-1-yloxy)naphthalene).
  • Catalyst : 10 mol% Cu(OAc)₂.
  • Conditions : Room temperature, 6–8 hours.
  • Purification : Ethyl acetate extraction followed by recrystallization in ethanol. Yield optimization requires adjusting solvent ratios, catalyst loading, and reaction time. For example, tert-BuOH enhances regioselectivity in cycloaddition .

Table 1 : Representative Synthetic Conditions and Yields

Azide DerivativeAlkyne PrecursorCatalystYield (%)
5a2aCu(OAc)₂75–80
5b2aCu(OAc)₂68–72

Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?

Structural validation involves:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), triazole protons (δ 8.36 ppm), and NH (δ 10.7–11.0 ppm) .
  • ¹³C NMR : Peaks for carbonyl (δ ~165 ppm) and aromatic carbons (δ 120–153 ppm) .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for 6b: observed 404.1348 vs. calculated 404.1359) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for structurally similar derivatives?

Discrepancies often arise from substituent effects (e.g., electron-withdrawing nitro groups shifting NH peaks in IR). Mitigation strategies:

  • Complementary Techniques : Use HRMS to confirm molecular weight and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous cases .

Q. What strategies enhance bioavailability given the compound’s structural complexity?

The compound’s low solubility (due to naphthyl and fluorophenyl groups) can be addressed via:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility .
  • Formulation Studies : Use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
  • LogP Optimization : Modify substituents (e.g., replacing naphthyl with pyridyl) to reduce hydrophobicity while retaining activity .

Q. How can structure-activity relationships (SAR) guide the development of derivatives with enhanced pharmacological profiles?

Key SAR insights:

  • Imidazo[1,2-a]pyridine Core : Essential for binding to kinase targets; methylation at position 6 improves metabolic stability .
  • 4-Fluorophenyl Group : Enhances target affinity via hydrophobic interactions.
  • Naphthalen-1-yl Acetamide : Bulkier groups here reduce off-target effects but may limit solubility . Methodological Approach :
  • Synthesize derivatives with systematic substitutions (e.g., halogenation, methoxy groups).
  • Evaluate via in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate with computational docking studies .

Data Contradiction Analysis

Q. How should conflicting results in biological activity assays be addressed?

Example: A derivative shows high in vitro potency but low in vivo efficacy.

  • Possible Causes : Poor pharmacokinetics (PK) or metabolic instability.
  • Resolution :
  • Conduct PK studies (e.g., plasma half-life, tissue distribution).
  • Use LC-MS/MS to identify metabolites and modify vulnerable sites (e.g., blocking CYP450 oxidation via fluorination) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the compound’s interaction with biological targets (e.g., kinases) using cryo-EM or X-ray crystallography .
  • Toxicity Profiling : Assess hepatotoxicity via primary hepatocyte assays and in vivo rodent models .

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